4-Formylphenyl heptanoate
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Overview
Description
4-Formylphenyl heptanoate is an organic compound belonging to the class of phenylpropanoids. It is characterized by a phenyl ring substituted with a formyl group and a heptanoate ester chain. This compound is utilized in various fields including medical, environmental, and industrial research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions can result in changes to the compound and its targets, potentially altering their function.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl heptanoate typically involves esterification reactions. One common method is the reaction of 4-formylphenol with heptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenyl heptanoate undergoes various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst.
Major Products:
Oxidation: 4-Formylphenyl heptanoic acid.
Reduction: 4-Hydroxymethylphenyl heptanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl heptanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl structure but with a boronic acid group instead of the heptanoate ester.
4-Formylphenyl acetate: Similar structure with an acetate ester instead of a heptanoate ester.
Uniqueness: 4-Formylphenyl heptanoate is unique due to its longer ester chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
IUPAC Name |
(4-formylphenyl) heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-6-14(16)17-13-9-7-12(11-15)8-10-13/h7-11H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIJVZLGPQFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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